molecular formula C13H19Cl2NO3S B2844111 3,4-dichloro-2-methoxy-N,N-dipropylbenzenesulfonamide CAS No. 428482-74-0

3,4-dichloro-2-methoxy-N,N-dipropylbenzenesulfonamide

Cat. No.: B2844111
CAS No.: 428482-74-0
M. Wt: 340.26
InChI Key: UZGKQSHXIAULCJ-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-methoxy-N,N-dipropylbenzenesulfonamide is a benzenesulfonamide derivative featuring a dipropylamine group at the sulfonamide nitrogen, with chlorine substituents at the 3- and 4-positions and a methoxy group at the 2-position of the aromatic ring. This compound belongs to a broader class of N,N-dialkylbenzenesulfonamides, which are explored for diverse applications, including enzyme inhibition, agrochemicals, and materials science . The dichloro and methoxy substituents likely influence its electronic properties, lipophilicity, and biological interactions compared to analogs with different functional groups.

Properties

IUPAC Name

3,4-dichloro-2-methoxy-N,N-dipropylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19Cl2NO3S/c1-4-8-16(9-5-2)20(17,18)11-7-6-10(14)12(15)13(11)19-3/h6-7H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGKQSHXIAULCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-2-methoxy-N,N-dipropylbenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-methoxy-N,N-dipropylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dichloro-2-methoxy-N,N-dipropylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dichloro-2-methoxy-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and their implications:

Compound Name Substituents Key Structural Features
3,4-Dichloro-2-methoxy-N,N-dipropylbenzenesulfonamide 2-OCH₃, 3-Cl, 4-Cl Electron-withdrawing Cl groups increase sulfonamide acidity; OCH₃ provides steric bulk and moderate electron donation .
4-Methyl-N,N-dipropylbenzenesulfonamide (38) 4-CH₃ Electron-donating CH₃ group reduces ring reactivity; lower polarity compared to Cl/OCH₃ analogs .
PESMP () 1,3,4-Oxadiazole-phthalimide Heterocyclic oxadiazole enhances π-stacking; phthalimide contributes to enzyme inhibition .
4-Cyano-N,N-dipropylbenzenesulfonamide (44) 4-CN Strong electron-withdrawing CN group increases electrophilicity; high yield (90%) via Pd catalysis .
4-(Perfluoropropenyl)-N,N-dipropylbenzenesulfonamide (2s) 4-CF₂CFCF₂ Fluorinated group enhances hydrophobicity and thermal stability; distinct ¹⁹F NMR signals .

Physical and Spectral Properties

Compound Name Melting Point/State NMR Features (Key Shifts)
This compound Not reported Expected aromatic protons downfield (δ 7.5–8.0 ppm due to Cl); OCH₃ at δ ~3.3–3.5 ppm.
4-Methyl derivative (38) Yellow liquid Aromatic protons at δ 7.4–7.8 ppm; CH₃ at δ 2.3–2.5 ppm .
4-(Perfluoropropenyl) derivative (2s) White solid ¹H NMR: δ 7.86 (d, J = 8.4 Hz), 7.47 (d, J = 8.4 Hz); ¹⁹F NMR: δ -58.84 to -75.69 .
PESMP Crystalline solid ¹H/¹³C NMR validated oxadiazole and phthalimide motifs; FT-IR confirms functional groups .

Computational and Stability Insights

    Biological Activity

    3,4-Dichloro-2-methoxy-N,N-dipropylbenzenesulfonamide is a sulfonamide compound notable for its potential biological activities. With the molecular formula C13H19Cl2NO3S, it features a unique structure that includes two chlorine atoms, a methoxy group, and a sulfonamide group attached to a benzene ring. This article delves into its biological activity, mechanisms of action, and relevant research findings.

    Antimicrobial Properties

    Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism involves the compound's ability to interfere with bacterial enzyme systems, particularly those involved in folate synthesis, similar to other sulfonamides.

    Anticancer Activity

    In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways. For instance, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis, potentially leading to reduced tumor growth in vitro and in vivo models .

    The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

    • Enzyme Inhibition : The sulfonamide moiety can mimic para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thus inhibiting folate synthesis in bacteria.
    • Signal Transduction Modulation : The compound may influence signal transduction pathways related to cell proliferation and survival, particularly in cancer cells .

    Study 1: Antimicrobial Efficacy

    A study examining the antimicrobial efficacy of various sulfonamides found that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional sulfonamides like sulfamethoxazole, indicating enhanced potency.

    Study 2: Cancer Cell Line Analysis

    In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with this compound resulted in significant reductions in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, suggesting that the compound activates apoptotic pathways through caspase activation .

    Comparative Analysis

    To better understand the unique properties of this compound compared to similar compounds, a comparison table is provided below:

    Compound NameStructure CharacteristicsBiological Activity
    This compoundTwo propyl groups; methoxy and sulfonamide groupsAntimicrobial; anticancer
    3,4-Dichloro-2-methoxy-N-propylbenzenesulfonamideOne propyl group; similar functional groupsModerate antimicrobial activity
    3,4-Dichloro-2-methoxy-N,N-dimethylbenzenesulfonamideDimethyl instead of dipropylLimited anticancer activity

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